molecular formula C9H6BrNO B3032703 4-Bromoisoquinoline 2-oxide CAS No. 3749-21-1

4-Bromoisoquinoline 2-oxide

Cat. No.: B3032703
CAS No.: 3749-21-1
M. Wt: 224.05 g/mol
InChI Key: QGDQDTDMWYCQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoquinoline 2-oxide is a chemical compound with the molecular formula C9H6BrNO It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 4-position and an oxide group at the 2-position of the isoquinoline ring

Preparation Methods

The synthesis of 4-Bromoisoquinoline 2-oxide can be achieved through several methods. One common approach involves the bromination of isoquinoline N-oxide. This reaction typically uses bromine or a brominating agent in the presence of a suitable solvent. Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This reaction can selectively produce this compound under specific conditions .

Chemical Reactions Analysis

4-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The bromine atom at the 4-position can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts, brominating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromoisoquinoline 2-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromoisoquinoline 2-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromoisoquinoline 2-oxide can be compared with other similar compounds, such as:

    4-Bromoisoquinoline: Lacks the oxide group at the 2-position.

    Isoquinoline N-oxide: Lacks the bromine atom at the 4-position.

    Quinoline N-oxide: A similar compound with a different ring structure.

Properties

IUPAC Name

4-bromo-2-oxidoisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDQDTDMWYCQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355791
Record name 4-Bromoisoquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3749-21-1
Record name 4-Bromoisoquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromoisoquinoline (4.16 g, 18.6 mmol) in chloroform (100 mL) was added dropwise over 1 h to a solution of 70% mCPBA (12.4 g, 50.3 mmol) in chloroform (100 mL) at rt. After stirring 18 h, the reaction mixture was washed with 1 N NaOH (2×150 mL), dried (MgSO4) and concentrated under reduced pressure to afford compound 13A (4.23 g, 94%) as an off-white solid. 1H NMR (400 MHz, CDCl3) □8.71 (s, 1H), 8.43 (s, 1H), 8.09 (d, 1H, J=8 Hz), 7.70 (m, 3H).
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisoquinoline 2-oxide
Reactant of Route 2
Reactant of Route 2
4-Bromoisoquinoline 2-oxide
Reactant of Route 3
4-Bromoisoquinoline 2-oxide
Reactant of Route 4
Reactant of Route 4
4-Bromoisoquinoline 2-oxide
Reactant of Route 5
Reactant of Route 5
4-Bromoisoquinoline 2-oxide
Reactant of Route 6
Reactant of Route 6
4-Bromoisoquinoline 2-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.